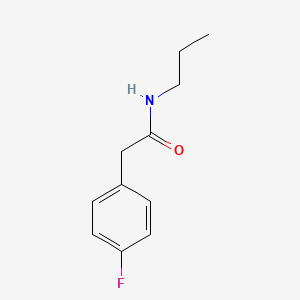![molecular formula C16H21ClN2O2 B5349504 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride, also known as DMXB-A, is a novel compound that has been the subject of numerous studies in recent years. This compound has been found to have a range of potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In
作用机制
The exact mechanism of action of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride is not fully understood, but it is believed to act on the cholinergic system in the brain. This compound has been found to activate the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation. Activation of this receptor has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the cholinergic system, this compound has been found to increase the release of dopamine and serotonin in the brain. This may contribute to its potential therapeutic effects in the treatment of schizophrenia. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride as a research tool is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively activate this receptor and study its effects on cognitive function and inflammation. However, one limitation of this compound is that it has a relatively short half-life, which may make it difficult to use in long-term studies.
未来方向
There are many potential future directions for research on 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is in the development of more potent and selective compounds that target the alpha7 nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the cholinergic system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, this compound is a novel compound that has shown great potential in the treatment of neurological disorders. Its specificity for the alpha7 nicotinic acetylcholine receptor makes it a valuable research tool, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride involves the reaction of 3-chloro-5-methoxybenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound. This method has been shown to be efficient and yields a high purity product.
科学研究应用
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, this compound has been shown to have potential in the treatment of schizophrenia, as it has been found to reduce symptoms such as hallucinations and delusions.
属性
IUPAC Name |
(3-chloro-5-methoxyphenyl)-(2,9-diazaspiro[4.5]decan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-21-14-8-12(7-13(17)9-14)15(20)19-6-4-16(11-19)3-2-5-18-10-16/h7-9,18H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDKCLTBWFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3(C2)CCCNC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}quinoxaline-5-carboxamide](/img/structure/B5349434.png)
![3-{2-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5349462.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5349473.png)
![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)

![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)
![2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide](/img/structure/B5349518.png)

![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![4-{[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B5349550.png)